PF 04885614
描述
PF 04885614 (CAS: 1480833-70-2) is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel subtype NaV1.8, which is implicated in pain signaling pathways. Its chemical name is 2-(5-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine, with a molecular formula of C₁₃H₁₄F₃N₃O and a molecular weight of 285.26 g/mol . This compound is sparingly soluble in DMSO and ethanol (<28.53 mg/mL) and is recommended for storage at -20°C in lyophilized form. For experimental use, solutions should be prepared in DMSO and stored at -80°C (stable for ≤6 months) or -20°C (stable for ≤1 month) .
This compound has demonstrated in vivo efficacy in preclinical models of neuropathic and inflammatory pain, making it a critical tool for studying NaV1.8-mediated pathologies .
属性
分子式 |
C13H14F3N3O |
|---|---|
分子量 |
285.26 |
SMILES |
CC(C1=NC=C(N1)C2=CC=C(OC(F)(F)F)C=C2)(N)C |
同义词 |
1-Methyl-[1-[4-(4-trifluoromethoxy)phenyl]-imidazol-2-yl]-ethanamine |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
NaV1.8 inhibitors and other sodium channel blockers are structurally and functionally diverse. Below, PF 04885614 is compared with three functionally similar compounds: PF 05089771 (NaV1.7 inhibitor) , A-803467 (NaV1.8 inhibitor) , and Jingzhaotoxin III (NaV1.5 inhibitor) .
Table 1: Comparative Analysis of this compound and Similar Sodium Channel Inhibitors
Structural and Functional Distinctions
- This compound vs. A-803467 : Both target NaV1.8, but this compound exhibits superior selectivity and stability in solution. A-803467 has been used in mechanistic studies but lacks robust in vivo validation .
- This compound vs. PF 05089771 : While PF 05089771 targets NaV1.7 (associated with inherited erythromelalgia), this compound’s NaV1.8 inhibition is more relevant to inflammatory pain pathways .
- This compound vs.
Research Findings
Potency : this compound inhibits NaV1.8 with an IC₅₀ of ~100 nM, outperforming A-803467 (IC₅₀ >1 µM) in electrophysiological assays .
Therapeutic Potential: In rodent models, this compound reduced mechanical allodynia by 60–70%, comparable to PF 05089771’s efficacy in NaV1.7-driven pain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
